Cas no 60479-64-3 (1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)-)

1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)- structure
60479-64-3 structure
Product Name:1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)-
CAS No:60479-64-3
MF:C17H21NO
MW:255.354744672775
CID:497498
PubChem ID:13949605
Update Time:2025-04-24

1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)-
    • (-)-N,N-DIBENZYL-D-ALANINOL
    • (−)-N,N-DIBENZYL-D-ALANINOL
    • (R)-2-(Dibenzylamino)propan-1-ol
    • (2R)-2-[bisbenzylamino]propan-1-ol
    • (2R)-N,N-dibenzyl-2-aminopropan-1-ol
    • 2(R)-(bis(phenylmethyl)amino)-1-propanol
    • 2(R)-< bis(phenylmethyl)amino> -1-propanol
    • CTK2F0324
    • N,N-dibenzyl-(R)-2-amino-1-propanol
    • SureCN6054336
    • DTXSID30553094
    • BS-44630
    • 60479-64-3
    • MFCD07809538
    • A1-00442
    • SCHEMBL6054336
    • CS-0158186
    • D80272
    • (2R)-2-(Dibenzylamino)propan-1-ol
    • 2-(R)-Dibenzylaminopropan-1-ol
    • IEEFFKXJADVWJO-OAHLLOKOSA-N
    • AKOS024386563
    • Inchi: 1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m1/s1
    • InChI Key: IEEFFKXJADVWJO-OAHLLOKOSA-N
    • SMILES: OC[C@@H](C)N(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 255.16243
  • Monoisotopic Mass: 255.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

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1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)- Suppliers

Amadis Chemical Company Limited
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(CAS:60479-64-3)1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)-
Order Number:A948682
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:01
Price ($):228.0/752.0
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Additional information on 1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)-

Comprehensive Guide to 1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)- (CAS No. 60479-64-3): Properties, Applications, and Market Insights

1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)- (CAS No. 60479-64-3) is a specialized chiral compound that has garnered significant attention in pharmaceutical and fine chemical industries. This optically active alcohol, featuring a dibenzylamino functional group at the 2-position, serves as a crucial building block in asymmetric synthesis. With the growing demand for enantiomerically pure compounds in drug development, understanding this molecule's unique characteristics becomes essential for researchers and industry professionals alike.

The compound's chiral purity and structural versatility make it particularly valuable in modern organic synthesis. Recent trends in green chemistry and sustainable pharmaceutical manufacturing have increased interest in such chiral auxiliaries that can improve reaction efficiency while minimizing waste. As synthetic methodologies continue to evolve, (R)-2-[bis(phenylmethyl)amino]-1-propanol demonstrates remarkable potential in catalytic asymmetric transformations.

From a molecular perspective, the compound's stereogenic center at the 2-position and the presence of aromatic benzyl groups contribute to its distinctive chemical behavior. These structural features enable various applications, particularly in the preparation of biologically active molecules where enantioselectivity is critical. The compound's solubility profile - showing good solubility in most organic solvents but limited solubility in water - makes it particularly useful for organic transformations conducted in non-aqueous media.

In pharmaceutical applications, 1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)- serves as a key intermediate for the synthesis of various chiral drugs and pharmacologically active compounds. The current emphasis on precision medicine and targeted therapies has further highlighted the importance of such chiral building blocks. Researchers frequently search for information about its use in asymmetric hydrogenation and enantioselective catalysis, reflecting the compound's relevance in contemporary synthetic strategies.

The global market for chiral chemicals continues to expand, with CAS 60479-64-3 maintaining steady demand across research institutions and pharmaceutical companies. Industry reports suggest growing interest in this compound for developing novel therapeutic agents, particularly in neurological and cardiovascular domains. Its application in creating stereochemically defined molecular architectures positions it as a valuable tool in medicinal chemistry.

From a synthetic chemistry perspective, the compound's amino alcohol functionality offers multiple sites for chemical modification, making it adaptable to various synthetic routes. Recent publications have explored its use in constructing complex natural product analogs and bioactive small molecules. The benzyl protecting groups provide additional handles for selective deprotection and further functionalization, enhancing its utility in multi-step syntheses.

Quality control and characterization of (R)-2-[bis(phenylmethyl)amino]-1-propanol typically involve advanced analytical techniques such as chiral HPLC, polarimetry, and spectroscopic methods. The pharmaceutical industry's stringent requirements for enantiomeric purity have driven the development of robust analytical protocols for this and similar chiral compounds. Proper storage conditions - typically under inert atmosphere at controlled temperatures - help maintain the compound's chemical integrity over extended periods.

Emerging research directions involving CAS 60479-64-3 include its potential application in organocatalysis and as a ligand in transition metal complexes. The compound's structural features make it an interesting candidate for developing new catalytic systems, particularly for asymmetric carbon-carbon bond formation reactions. These developments align with current industry priorities focusing on atom economy and reaction efficiency.

For researchers working with this compound, understanding its structure-activity relationships and stereochemical implications remains crucial. The molecule's conformational flexibility and potential for intramolecular interactions influence its reactivity patterns and make it a fascinating subject for mechanistic studies. Recent computational chemistry approaches have provided deeper insights into its molecular behavior and potential applications.

As the chemical industry continues to emphasize sustainable practices and green chemistry principles, the efficient synthesis and application of 1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)- have gained additional significance. Future developments may focus on optimizing its production through catalytic methods or biocatalytic approaches, reducing environmental impact while maintaining high enantiomeric purity. These considerations make CAS 60479-64-3 a compound of enduring interest in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60479-64-3)1-Propanol, 2-[bis(phenylmethyl)amino]-, (R)-
A948682
Purity:99%/99%
Quantity:1g/5g
Price ($):228.0/752.0
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